Ethyl 2-(2-benzoylbenzenesulfonamido)acetate
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Overview
Description
Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is an organic compound with the molecular formula C17H17NO5S It is a sulfonamide derivative, characterized by the presence of a benzoyl group attached to a benzenesulfonamido moiety, which is further linked to an ethyl acetate group
Preparation Methods
The synthesis of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate typically involves the reaction of 2-benzoylbenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-benzoylbenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine: Research into its potential as a drug candidate for treating various diseases is ongoing, particularly due to its structural similarity to other bioactive sulfonamides.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes that interact with the sulfonamide group. The compound may bind to the active site of these enzymes, preventing the natural substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase .
Comparison with Similar Compounds
Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can be compared to other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease and rheumatoid arthritis.
What sets this compound apart is its unique structure, which includes both a benzoyl group and an ethyl acetate moiety. This combination of functional groups may confer unique properties and reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDBZYRGTHBOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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